![molecular formula C7H3Cl2N3 B173706 4,6-Dichloropyrido[3,2-d]pyrimidine CAS No. 175358-02-8](/img/structure/B173706.png)
4,6-Dichloropyrido[3,2-d]pyrimidine
Overview
Description
4,6-Dichloropyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions of the pyrido[3,2-d]pyrimidine ring system. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including its role as an inhibitor of various enzymes and its potential anticancer properties .
Mechanism of Action
Target of Action
It is known that pyridopyrimidine derivatives have shown therapeutic interest and have been used on several therapeutic targets . For instance, some pyridopyrimidine derivatives have been studied for their potential as inhibitors of Mnk and HDAC .
Mode of Action
It is suggested that the degree of lipophilicity of pyridopyrimidine derivatives, ie, their affinity for a lipid environment, allows them to diffuse easily into cells . This property could facilitate their interaction with their targets.
Biochemical Pathways
It is known that pyridopyrimidine derivatives have been studied for their potential effects on various biochemical pathways .
Pharmacokinetics
The lipophilicity of pyridopyrimidine derivatives, which allows them to diffuse easily into cells, could impact their bioavailability .
Result of Action
It is suggested that inhibiting mnks, which some pyridopyrimidine derivatives can do, is expected to become a low-toxic and efficient anti-tumor solution .
Action Environment
It is recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Biochemical Analysis
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloropyrido[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors followed by chlorination. One common method involves the cyclization of a precursor compound with triethylorthoformate to yield a ketone intermediate. This intermediate is then chlorinated using phosphorus oxychloride under reflux conditions to afford this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloropyrido[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 6th positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridopyrimidine derivatives, which may have enhanced biological activity .
Scientific Research Applications
Anticancer Activity
4,6-Dichloropyrido[3,2-d]pyrimidine derivatives have been extensively studied for their anticancer properties. They exhibit potent activity against various cancer cell lines through multiple mechanisms:
- Inhibition of Dihydrofolate Reductase (DHFR) : Compounds like Piritrexim, a derivative of pyrido[3,2-d]pyrimidine, are known DHFR inhibitors. DHFR plays a crucial role in DNA synthesis and cell proliferation, making it a target for cancer therapies .
- HDAC and Mnk Dual Inhibition : Recent studies have synthesized 4,6-disubstituted derivatives that act as dual inhibitors of Histone Deacetylases (HDAC) and MNK kinases. These compounds show enhanced antiproliferative effects against prostate cancer cells (PC-3) by disrupting oncogenic signaling pathways .
- Tyrosine Kinase Inhibition : Several derivatives have been identified as tyrosine kinase inhibitors, which are vital in regulating cell division and growth. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancers such as melanoma and urothelial carcinoma .
Enzyme Inhibition
The compound has shown promise in inhibiting various enzymes linked to disease progression:
- Dihydrofolate Reductase (DHFR) : As mentioned earlier, inhibition of DHFR is crucial for the development of anti-cancer and anti-parasitic drugs. This pathway is targeted in treatments for cancers and certain infections .
- Histone Deacetylases (HDAC) : The dual inhibition of HDAC alongside MNK enhances the potential for combating tumor growth by affecting gene expression related to cell cycle regulation and apoptosis .
Antimicrobial Properties
Some derivatives of this compound have demonstrated antimicrobial activity against various pathogens. This includes:
- Antiviral Activity : Certain compounds within this class are being investigated for their efficacy against viral infections by targeting viral replication mechanisms .
- Antibacterial Effects : Research indicates that these compounds may inhibit bacterial protein synthesis, contributing to their antibacterial properties .
Other Therapeutic Uses
Beyond oncology and antimicrobial applications, this compound has potential uses in:
- Anti-inflammatory Agents : Some studies suggest that these compounds may possess anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases .
- Neurological Applications : There is ongoing research into the effects of pyrido[3,2-d]pyrimidines on neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .
Case Studies
Study | Application | Findings |
---|---|---|
Rashidi et al. (2016) | Anticancer | Developed new derivatives showing potent anticancer activity against various cell lines. |
Zhang et al. (2020) | HDAC/Mnk Inhibitors | Identified compounds with dual inhibitory action leading to significant antiproliferative effects on prostate cancer cells. |
Grivsky et al. (2022) | DHFR Inhibition | Demonstrated effectiveness of Piritrexim in inhibiting DHFR with promising results in animal models for cancer treatment. |
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring system.
Pyrido[3,4-d]pyrimidine: Another structural isomer with potential biological activities.
Uniqueness
4,6-Dichloropyrido[3,2-d]pyrimidine is unique due to the specific positioning of the chlorine atoms, which enhances its ability to interact with certain enzymes. This structural feature distinguishes it from other pyridopyrimidine derivatives and contributes to its potential as a dual inhibitor of HDACs and Mnks .
Biological Activity
4,6-Dichloropyrido[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions of the pyrido[3,2-d]pyrimidine ring system. Its potential therapeutic applications include roles as enzyme inhibitors and anticancer agents.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : This compound has been shown to inhibit dihydrofolate reductase (DHFR) and several kinases, including those involved in cancer progression. Its structural modifications can enhance potency against these targets .
- Multi-Targeting Agent : Recent studies indicate that it may inhibit amyloid beta aggregation, which is crucial in the context of neurodegenerative diseases such as Alzheimer’s disease. It exhibits dual inhibitory effects on both Abeta40 and Abeta42 aggregates .
Research Findings
Several studies have explored the biological activities and therapeutic potential of this compound:
- Neurodegenerative Diseases : The compound has shown promise in inhibiting amyloid beta aggregation, suggesting potential applications in treating Alzheimer’s disease .
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. For example, compounds similar to this compound have been studied for their ability to inhibit tumor growth in various cancer models .
- Hepatitis C Treatment : It has also been investigated for its potential role in treating hepatitis C due to its ability to interact with viral proteins .
Data Table: Biological Activities of this compound
Case Studies
- Alzheimer's Disease : A study demonstrated that derivatives of this compound could significantly reduce amyloid beta aggregation in vitro. This suggests a mechanism by which these compounds may exert neuroprotective effects .
- Cancer Research : In a preclinical model of breast cancer, a derivative of this compound was shown to inhibit cell proliferation and induce apoptosis through CDK inhibition. This highlights its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
4,6-dichloropyrido[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-2-1-4-6(12-5)7(9)11-3-10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNJEINFWXOLQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442072 | |
Record name | 4,6-Dichloropyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175358-02-8 | |
Record name | 4,6-Dichloropyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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